![molecular formula C8H14O4 B14618502 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- CAS No. 60463-21-0](/img/structure/B14618502.png)
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- is an organic compound with the molecular formula C7H12O4. It is a cyclic diacetal derived from formaldehyde and pentaerythritol. This compound is known for its unique spiro structure, which consists of two alicyclic rings connected by a single carbon atom, forming a spiro linkage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a cyclic diacetal intermediate, which then undergoes further cyclization to form the spiro compound .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with the reaction being carried out in large reactors under controlled temperature and pressure conditions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- involves its interaction with various molecular targets and pathways. The compound’s spiro structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl-: Another spiro compound with similar structural features but different functional groups.
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: A related compound with vinyl groups, used in polymer chemistry.
Uniqueness
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- is unique due to its specific spiro structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
60463-21-0 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
3-methyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C8H14O4/c1-7-11-4-8(5-12-7)2-9-6-10-3-8/h7H,2-6H2,1H3 |
Clé InChI |
HPRNIEWOTKTXCI-UHFFFAOYSA-N |
SMILES canonique |
CC1OCC2(COCOC2)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


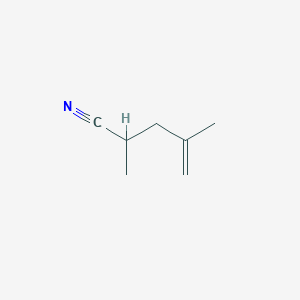
![[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate](/img/structure/B14618435.png)
![2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618442.png)
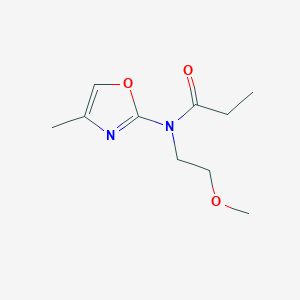
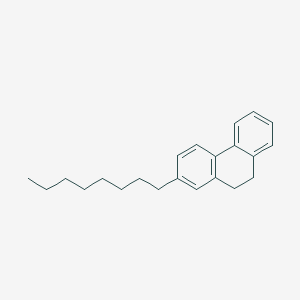
![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)

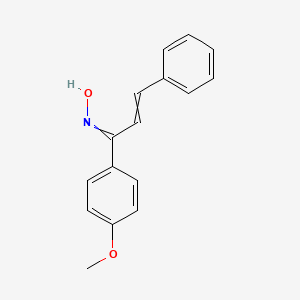
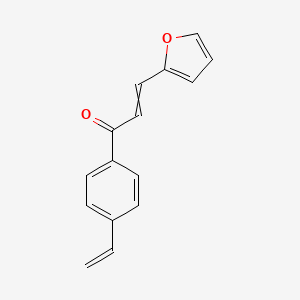
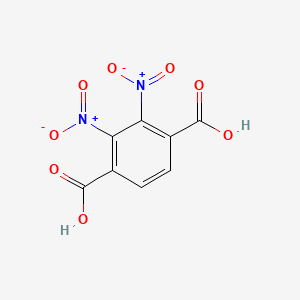

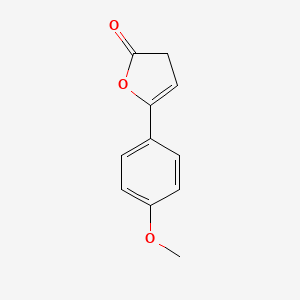
![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
